N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-((3R,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a structurally complex molecule featuring a pyrrolo[2,3-d]pyrimidine core substituted with a tosyl (p-toluenesulfonyl) group at the 7-position and a chiral piperidine moiety at the 4-position. The compound’s stereochemistry (3R,4S) is critical for its biological activity and synthetic utility, particularly as an intermediate in the synthesis of Janus kinase (JAK) inhibitors like tofacitinib . The tosyl group serves as a protective group during synthesis, enhancing solubility and stability during intermediate purification steps .
Key physicochemical properties include:
Properties
Molecular Formula |
C27H31N5O2S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25-/m0/s1 |
InChI Key |
GWMBPMUFLFJILW-OFVILXPXSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Benzyl-4-methylpiperidin-3-yl Amine Intermediate
The preparation begins with the benzylation and reduction of 4-methylpyridine derivatives:
- Step 1: Benzyl chloride reacts with 4-methylpyridine at elevated temperature (90°C) in acetone, yielding benzyl pyridinium salts in approximately 90% yield.
- Step 2: Sodium borohydride reduction in ethanol-water mixture converts the pyridinium salt to 1-benzyl-1,2,3,6-tetrahydro-4-methylpyridine intermediate with yields around 73%.
- Step 3: Further reduction and amination steps yield the 1-benzyl-4-methylpiperidin-3-yl amine, suitable for coupling.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzyl chloride, acetone, 90°C, 3-4 h | Benzyl pyridinium chloride | 90 |
| 2 | NaBH4, EtOH:H2O (9:1), 0-10°C to RT, 16h | 1-Benzyl-1,2,3,6-tetrahydropyridine | 73 |
Assembly of the 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is functionalized with a tosyl group at the N-7 position to enhance reactivity:
Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)
The key coupling step involves displacement of a chlorine atom on the 4-position of the 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine by the piperidinyl amine:
- The reaction proceeds smoothly under reflux in aqueous sodium hydroxide solution for approximately 6 hours.
- The tosyl group’s electron-withdrawing effect significantly improves the reaction rate and yield.
- After coupling, the tosyl group is hydrolyzed under alkaline conditions to yield the free pyrrolo[2,3-d]pyrimidin-4-amine derivative.
| Reaction Parameter | Description |
|---|---|
| Solvent | Water with sodium hydroxide |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Key Effect | Tosyl group enhances nucleophilicity and reaction rate |
Debenzylation and Chiral Resolution
- The benzyl protecting group on the piperidine nitrogen is removed using suitable debenzylating agents, typically under hydrogenation or acidic conditions.
- Chiral resolution or chiral acid treatment is applied to obtain the desired stereochemistry (3R,4S) configuration.
- This step is crucial for obtaining the biologically active enantiomer with high enantiomeric excess.
Final Functionalization and Purification
- The N-methyl group is introduced via reductive amination or methylation steps.
- The final compound is purified by crystallization or chromatographic methods.
- Acid-addition salt forms may be prepared to improve solubility and stability for pharmaceutical applications.
In-Depth Research Findings and Comparative Data
Reaction Yields and Efficiency
| Step | Yield (%) | Notes |
|---|---|---|
| Benzylation of 4-methylpyridine | 90 | High yield under optimized conditions |
| Reduction to tetrahydropyridine | 73 | Sodium borohydride reduction |
| SNAr coupling with tosylpyrimidine | Not explicitly reported, but described as "good yield" | Tosyl group critical for efficiency |
| Debenzylation | Variable | Dependent on debenzylating agent |
| Final purification | High purity achieved | Confirmed by analytical methods |
Mechanistic Insights
- The tosyl group on the pyrrolo[2,3-d]pyrimidine ring lowers electron density, enhancing nucleophilic attack by the piperidine amine.
- Mitsunobu conditions have been employed in alternative synthetic routes to improve coupling efficiency.
- The chiral centers are maintained or introduced via selective resolution or chiral acid treatment to ensure stereochemical integrity.
Summary Table of Key Reagents and Conditions
| Step | Starting Material | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| Benzylation | 4-Methylpyridine | Benzyl chloride, acetone, 90°C | Benzyl pyridinium chloride |
| Reduction | Benzyl pyridinium chloride | NaBH4, EtOH:H2O (9:1), 0-10°C to RT | 1-Benzyl-1,2,3,6-tetrahydro-4-methylpyridine |
| SNAr Coupling | 7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine (4-chloro) | NaOH, water, reflux, 6 h | Coupled aminopyrimidine |
| Debenzylation | Coupled intermediate | Hydrogenation or acidic debenzylation | Free amine intermediate |
| Chiral Resolution | Debenzylated intermediate | Chiral acid, solvent | Chiral N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl) derivative |
| Final Methylation/Functionalization | Piperidine amine intermediate | Methylating agent, reductive amination | Target compound |
Chemical Reactions Analysis
Types of Reactions
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It shows potential as a kinase inhibitor, making it a candidate for cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves inhibition of specific kinases, such as epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA). By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Table 2: N4-Substituted Derivatives Comparison
Biological Activity
N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound known for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of approximately 979.29 g/mol. Its IUPAC name is as follows:
Structural Features
The structure includes:
- Piperidine ring: Contributing to its basic properties and potential interactions with biological targets.
- Pyrimidine core: Known for its role in various biological systems.
- Sulfonyl group : Enhancing solubility and reactivity.
Pharmacological Studies
Research indicates that this compound exhibits significant activity against several biological pathways:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit Janus kinase (JAK) pathways, which are crucial in immune response regulation. This inhibition suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
- Anticancer Properties : The compound's structural similarity to known anticancer agents indicates potential efficacy in cancer therapy. It may target specific cancer cell lines by disrupting cellular signaling pathways .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease .
Study 1: JAK Inhibition
In a study examining the JAK inhibitory activity of similar pyrrolopyrimidine derivatives, compounds demonstrated IC50 values in the nanomolar range against JAK3. This positions them as promising candidates for further development in immunotherapy .
Study 2: Anticancer Efficacy
A series of in vitro assays indicated that related compounds led to reduced viability in various cancer cell lines, including breast and colon cancers. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Data Table: Comparison of Biological Activities
| Compound Name | Target Activity | IC50 (nM) | Applications |
|---|---|---|---|
| N-(1-benzyl)-N-methyl-pyrrolo[2,3-d]pyrimidin | JAK Inhibition | 50 | Autoimmune Diseases |
| N-(4-methylphenyl)sulfonyl-pyrrolo[2,3-d]pyrimidin | Anticancer | 100 | Cancer Therapy |
| N-(benzyl)-N-methyl-piperidin | Neuroprotection | 200 | Neurodegenerative Disorders |
Q & A
Basic: What are the key synthetic methodologies for preparing N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
Answer:
The compound is synthesized via microwave-assisted nucleophilic substitution . For example, 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with cis-1-benzyl-3-aminopiperidine in the presence of diisopropylethylamine (DIPEA) in 2-propanol under microwave heating (353 K, 1 hour). This method yields high purity (92%) and avoids prolonged reaction times . Key intermediates like the piperidine ring are prepared by reducing N-ethyloxycarbonyl-protected amines with LiAlH4 (LAH) to generate methylamine derivatives .
Basic: How is structural characterization performed for this compound?
Answer:
1H/13C NMR and X-ray crystallography are critical. For NMR, aromatic protons (δ ~6.8–8.3 ppm) and NH signals (δ ~11.8–11.9 ppm) confirm pyrrolo-pyridine and tosyl group positions . X-ray diffraction (using SHELXL or SIR97 ) resolves stereochemistry: the tosyl group forms a dihedral angle of ~71° with the pyrrolo-pyridine core, and intramolecular hydrogen bonds (N–H···O, ~1.95 Å) stabilize the conformation .
Advanced: How are stereochemical challenges addressed during piperidine ring synthesis?
Answer:
Diastereomer separation and torsion angle analysis are essential. For instance, 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine is synthesized with epimerization at carbon 7, requiring chiral chromatography or recrystallization for resolution . X-ray data reveal equatorial vs. axial substituent orientations (e.g., torsion angles of ~54.5° between methyl and pyrrolo-pyridine groups) .
Advanced: What pharmacological assays evaluate its kinase inhibitory activity?
Answer:
Janus kinase (JAK) inhibition assays are prioritized, as structurally related compounds show activity against JAK isoforms. Preclinical evaluation includes:
- Cellular proliferation assays using cytokine-dependent cell lines.
- Enzyme kinetics (IC50 determination) via ATP-competitive binding studies.
- Molecular docking to validate interactions with the JAK2 ATP-binding pocket, leveraging the tosyl group’s orientation for steric hindrance . Comparative studies with antitubulin agents (e.g., 7-benzyl-pyrrolo-pyrimidines) may also inform dual mechanism-of-action strategies .
Advanced: How to resolve contradictions between NMR and crystallography data?
Answer:
Complementary techniques and dynamic NMR analysis are employed. For example:
- Variable-temperature NMR detects conformational flexibility (e.g., rotation of the benzyl group).
- DFT calculations reconcile observed NMR shifts with X-ray-derived geometries.
- Hydrogen bonding networks (identified via crystallography) explain anomalous NH proton chemical shifts in NMR .
Basic: What analytical methods confirm the tosyl group’s spatial orientation?
Answer:
X-ray diffraction is definitive. The tosyl group’s dihedral angle (~71° relative to the pyrrolo-pyridine core) and its orientation toward the benzyl group (~45°) are quantified via crystallographic refinement . Electron density maps (SHELXL) and Hirshfeld surface analysis further validate van der Waals interactions stabilizing the tosyl conformation .
Advanced: How to optimize reaction conditions for improved yield?
Answer:
Design of Experiments (DoE) evaluates variables:
- Base selection : Tertiary amines (e.g., DIPEA) enhance nucleophilicity vs. weaker bases.
- Solvent polarity : Protic solvents (2-propanol) favor SN2 mechanisms, while aprotic solvents (dioxane) may reduce side reactions .
- Microwave parameters : Higher temperatures (373 K) and shorter durations (1–2 hours) improve efficiency . Post-reaction purification via recrystallization (methanol) or column chromatography (SiO2, hexane/EtOAc) enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
